molecular formula C9H10BrNO3 B085016 1-(3-Bromopropoxy)-4-nitrobenzene CAS No. 13094-50-3

1-(3-Bromopropoxy)-4-nitrobenzene

Cat. No. B085016
CAS RN: 13094-50-3
M. Wt: 260.08 g/mol
InChI Key: LIBYGKUWXRBMPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(3-Bromopropoxy)-4-nitrobenzene typically involves the reaction of 4-nitrophenol with 1,2-dibromoethane via the Williamson ether synthesis. Zhai Guang-xin (2006) explored this synthesis, highlighting the effects of reaction temperature, solvent, time, and proportions on the yield and purity of the product【Zhai Guang-xin, 2006】(https://consensus.app/papers/synthesis-12bromoethoxy4nitrobenzene-guangxin/079df19f144256309f99da0a8fb51510/?utm_source=chatgpt).

Molecular Structure Analysis

Chemical Reactions and Properties

Research by Ernst et al. (2013) on the reactivity of the radical anions of 1-bromo-4-nitrobenzene in room temperature ionic liquids demonstrates unique behavior that could be relevant to understanding the chemical reactions involving 1-(3-Bromopropoxy)-4-nitrobenzene【Ernst et al., 2013】(https://consensus.app/papers/changed-reactivity-1bromo4nitrobenzene-anion-room-ernst/3097688b1ab3542891beb74ef6aecd51/?utm_source=chatgpt).

Physical Properties Analysis

Chemical Properties Analysis

The chemical properties of 1-(3-Bromopropoxy)-4-nitrobenzene can be inferred from studies on similar compounds. For instance, the photoreaction of nitrobenzenes with hydrobromic acid, as investigated by McIntyre et al. (2004), provides insights into the reactivity of nitrobenzene derivatives under specific conditions【McIntyre et al., 2004】(https://consensus.app/papers/photoreaction-nitrobenzenes-acid-mcintyre/fc11e2491cc0590f851634172222f990/?utm_source=chatgpt).

Scientific Research Applications

1. Synthesis and Crystal Structure of Chalcone Derivatives

  • Summary of the Application : This compound is used in the synthesis of chalcone derivatives, which are natural organic compounds found in plants. These derivatives have applications in various scientific domains such as non-linear optics, the manufacture of dyes, and supramolecular chemistry .
  • Methods of Application or Experimental Procedures : The chalcone derivatives were synthesized and characterized by 1H NMR, HRMS. The crystalline structures of the compounds were further characterized by X-ray crystal diffraction .
  • Results or Outcomes : Among the five compounds synthesized, two showed inhibitory activity on α-glucosidase, but two others increased the activity of α-glucosidase .

2. Solubility of 1-(3-Bromopropoxy)-4-Chlorobenzene in Aqueous Ethanol Mixtures

  • Summary of the Application : This compound is an important intermediate for the manufacture of omoconazole nitrate, a broad-spectrum antifungal agent . The solubility of this compound in aqueous ethanol solutions plays a crucial role in the development and operation of crystallization processes .
  • Methods of Application or Experimental Procedures : The solubilities of the compound in aqueous ethanol solutions were measured within the temperature range of (273.15–303.15) K using a laser monitoring system .
  • Results or Outcomes : The solubility data were regressed by the Buchowski–Ksiazaczak λh and the modified Apelblat models. The calculated solubilities showed good agreement with the experimental data .

3. Synthesis of Omoconazole Nitrate and Other Pharmaceuticals

  • Summary of the Application : “1-(3-Bromopropoxy)-4-chlorobenzene” is an important intermediate for the manufacture of omoconazole nitrate, a broad-spectrum antifungal agent with strong antifungal activity . It is used to treat diseases caused by infections with Trichophyton mentagrophytes or Candida albicans, such as tinea pedis . It can also be used as an intermediate in the synthesis of potassium channel blockers , non-imidazole histamine H (3) receptor ligands , antitumor agents , and hepatitis C virus entry inhibitors .
  • Results or Outcomes : The use of “1-(3-Bromopropoxy)-4-chlorobenzene” as an intermediate in the synthesis of these pharmaceuticals has likely contributed to the production of effective treatments for various health conditions .

Safety And Hazards

The safety and hazards associated with “1-(3-Bromopropoxy)-4-nitrobenzene” would depend on its specific chemical structure. It’s important to refer to the relevant Safety Data Sheet (SDS) for information on hazards, safe handling, and appropriate response to exposure or spills .

Future Directions

The future directions for research on “1-(3-Bromopropoxy)-4-nitrobenzene” would depend on its potential applications. These could include use in chemical synthesis or potential biological activity .

properties

IUPAC Name

1-(3-bromopropoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBYGKUWXRBMPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293931
Record name 1-(3-bromopropoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromopropoxy)-4-nitrobenzene

CAS RN

13094-50-3
Record name 13094-50-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93035
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-bromopropoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
KJ Kuder, T Kottke, H Stark, X Ligneau, JC Camelin… - Inflammation …, 2010 - Springer
Materials and methods Compounds 1–4 were obtained according to Lesyk et al.[6]. N, N′-Cyclic thiourea derivatives heated in 2-propanol with triethylamine gave triethylamine salts …
Number of citations: 10 link.springer.com
M Schübler, B Sadek, T Kottke, L Weizel… - Frontiers in …, 2017 - frontiersin.org
Neurleptic drugs, eg, aripiprazole, targeting the dopamine D 2S and D 3 receptors (D 2S R and D 3 R) in the central nervous system are widely used in the treatment of several …
Number of citations: 13 www.frontiersin.org
A Abdelhameed, M Feng, AC Joice… - ACS infectious …, 2021 - ACS Publications
Due to the limitations of existing medications, there is a critical need for new drugs to treat visceral leishmaniasis. Since arylimidamides and antifungal azoles both show oral activity in …
Number of citations: 4 pubs.acs.org
A Abdelhameed - 2018 - search.proquest.com
Leishmaniasis is a neglected tropical disease; the number of fatalities it causes ranks it second to malaria among parasitic infections. The Leishmania parasite can cause cutaneous …
Number of citations: 3 search.proquest.com
S Bag, NR Tawari, SF Queener… - Journal of enzyme …, 2010 - Taylor & Francis
Twenty-one biguanide and dihydrotriazine derivatives were synthesized and evaluated as inhibitors of dihydrofolate reductase (DHFR) from opportunistic microorganisms: …
Number of citations: 24 www.tandfonline.com
A Gaurav, R Kumar, H Gupta, K Ravikumar… - Journal of Molecular …, 2017 - Elsevier
Here, we first time report the flexible tripodal molecules, contained propylene as a linker, thiocyanuric acid as central core and, p-nitro phenol 1 and pyridazinone 2 as terminal for …
Number of citations: 3 www.sciencedirect.com

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